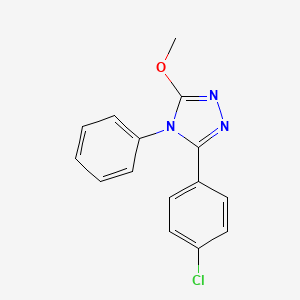
5-(4-Chlorophenyl)-3-methoxy-4-phenyl-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction takes place, and the yield of the product .Molecular Structure Analysis
This involves the study of the compound’s molecular structure. It includes bond lengths, bond angles, and the spatial arrangement of atoms .Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes. It includes the reactants and products of the reaction, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound. It includes properties like melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Research indicates that certain 1,2,4-triazole derivatives, including those with chlorophenyl and methoxyphenyl groups, exhibit properties that make them effective as corrosion inhibitors for mild steel in acidic environments. These inhibitors function by adsorbing onto the metal surface, forming a protective layer that reduces corrosion. Studies have explored the efficiency of these inhibitors through techniques like weight loss measurements and electrochemical methods. The adsorption characteristics align with the Langmuir adsorption isotherm, and molecular modeling has been used to understand the relationship between the molecular structure and inhibition efficiency (Wei-hua Li et al., 2007); (F. Bentiss et al., 2007); (F. Bentiss et al., 2009).
Antimicrobial Activities
1,2,4-Triazole derivatives, including those with chlorophenyl and methoxyphenyl substituents, have been synthesized and evaluated for their antimicrobial properties. These compounds have demonstrated effectiveness against various microorganisms, suggesting potential applications in developing new antimicrobial agents. The specific activities of these compounds depend on their chemical structure, indicating the importance of molecular design in enhancing their antimicrobial efficacy (H. Bektaş et al., 2007).
Cancer Research
Several 1,2,4-triazole derivatives have been synthesized and assessed for their potential as anticancer agents. These compounds, particularly those linked with chlorophenyl and methoxyphenyl groups, have shown significant cytotoxic activities against various human cancer cell lines. The effectiveness of these compounds in inhibiting cancer cell proliferation highlights their potential in cancer treatment and drug development (Chuan-Feng Liu et al., 2017).
Molecular Docking and Structural Analysis
Research involving molecular docking and structural analysis of 1,2,4-triazole derivatives, including those with chlorophenyl and methoxyphenyl groups, has provided insights into their potential biological interactions and mechanisms of action. These studies help in understanding how these compounds interact with biological macromolecules, which is crucial for their application in drug discovery and development (B. J. Al-Hourani et al., 2015).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-5-methoxy-4-phenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c1-20-15-18-17-14(11-7-9-12(16)10-8-11)19(15)13-5-3-2-4-6-13/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGUEJGCNZQEKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2677072.png)
![2-(2,4-difluorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2677073.png)
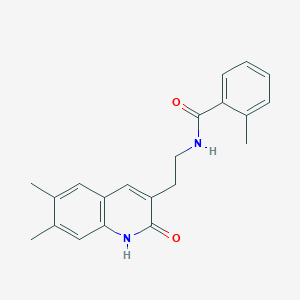
![2-amino-N-benzyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2677077.png)

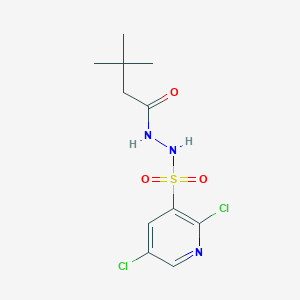
![4-Benzyl-1-[(3-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2677080.png)
![Bis(4-(hexyloxy)phenyl) 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate](/img/structure/B2677081.png)
![2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetohydrazide](/img/structure/B2677082.png)
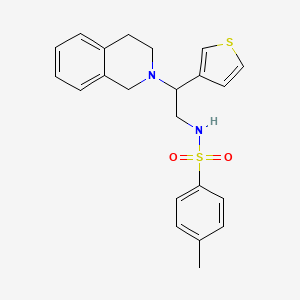
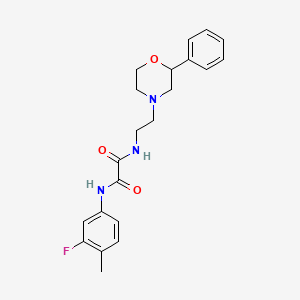
![N1-(3-ethoxypropyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2677089.png)
![Tert-butyl 2-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2677092.png)